N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a thianyl group, an oxadiazole ring, and a benzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazonoyl halide with an appropriate nitrile in the presence of a base such as triethylamine.
Introduction of the Thianyl Group: The thianyl group can be introduced through a nucleophilic substitution reaction using a suitable thianyl precursor.
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized via a cyclization reaction involving an ortho-hydroxyaryl aldehyde and an appropriate sulfonamide precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Triethylamine, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an antimicrobial agent, with activity against various bacterial and fungal strains.
Materials Science: Its unique structural features make it a candidate for use in the development of advanced materials, such as organic semiconductors and polymers.
Industrial Chemistry: The compound’s reactivity and stability make it suitable for use in various industrial processes, including catalysis and chemical synthesis.
Mechanism of Action
The mechanism of action of N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in cell wall synthesis . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and have been studied for their antimicrobial and anticancer properties.
Benzofuran Derivatives: Compounds with the benzofuran moiety have shown various biological activities, including anticancer and anti-inflammatory effects.
Uniqueness
N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S2/c20-25(21,13-1-2-14-12(9-13)3-6-22-14)17-10-15-18-16(19-23-15)11-4-7-24-8-5-11/h1-2,9,11,17H,3-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFRFFJIRHFSME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1C2=NOC(=N2)CNS(=O)(=O)C3=CC4=C(C=C3)OCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.